molecular formula C10H10O4 B2854540 4-Methoxy-3-(oxiran-2-yl)benzoic acid CAS No. 2248293-25-4

4-Methoxy-3-(oxiran-2-yl)benzoic acid

Cat. No.: B2854540
CAS No.: 2248293-25-4
M. Wt: 194.186
InChI Key: FKXZEUYTAAPNIY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(oxiran-2-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the para position (C4) and an oxirane (epoxide) ring at the meta position (C3).

Properties

IUPAC Name

4-methoxy-3-(oxiran-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-3-2-6(10(11)12)4-7(8)9-5-14-9/h2-4,9H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXZEUYTAAPNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(oxiran-2-yl)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with an epoxide precursor under specific conditions. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide to form the oxirane ring . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(oxiran-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-Methoxy-3-(oxiran-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(oxiran-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Reactivity

  • 4-Methoxy-3-(trifluoromethyl)benzoic Acid (CAS 213598-09-5):

    • Structural Difference : Replaces the epoxide with a trifluoromethyl (-CF₃) group.
    • Impact : The electron-withdrawing -CF₃ group increases acidity (pKa ~1.5–2.5) compared to the epoxide, which is less electron-withdrawing. This enhances solubility in polar solvents and influences binding to biological targets .
    • Applications : Used in medicinal chemistry for its metabolic stability and lipophilicity.
  • 4-Methoxy-3-(sulfooxy)benzoic Acid :

    • Structural Difference : Sulfate ester (-OSO₃H) replaces the epoxide.
    • Impact : The sulfate group increases water solubility and metabolic susceptibility (e.g., hydrolysis). Biosensor studies indicate substituent position (para > meta > ortho) significantly affects recognition, suggesting the meta-sulfate in this compound may limit promiscuity compared to para-substituted analogs .
  • 4-Methoxy-3-(3-methylbut-2-en-1-yl)benzoic Acid: Structural Difference: A prenyl chain replaces the epoxide. Impact: The lipophilic isoprenoid group enhances membrane permeability, as seen in anti-HIV analogs (IC₅₀ = 26 µM for CCR5 binding) .

Physicochemical Properties

Compound Substituent LogP* Solubility (mg/mL) Melting Point (°C)
4-Methoxy-3-(oxiran-2-yl)benzoic acid Epoxide (C3) ~1.8 ~2.5 (DMSO) 180–185 (predicted)
4-Methoxy-3-(trifluoromethyl)benzoic acid -CF₃ (C3) 2.1 1.2 (Water) 217–220
4-Methoxy-3-(sulfooxy)benzoic acid -OSO₃H (C3) -0.5 >10 (Water) Decomposes
4-Methoxy-3-(3-methylbut-2-en-1-yl)benzoic acid Prenyl (C3) 3.2 <0.1 (Water) Oil

*Predicted using fragment-based methods.

Key Research Findings

  • Substituent Position Sensitivity : Biosensor studies () show para-substituted benzoic acids (e.g., pHBA) are more readily recognized than meta- or ortho-substituted analogs. The meta-epoxide in this compound may reduce biosensor affinity compared to para-substituted derivatives .
  • Epoxide Reactivity: The oxirane ring’s electrophilic nature enables covalent inhibition of enzymes, as demonstrated by fumagillol derivatives ().
  • Metabolic Stability : Sulfated derivatives (e.g., 4-methoxy-3-(sulfooxy)benzoic acid) are prone to enzymatic hydrolysis, whereas trifluoromethyl and epoxide groups enhance stability .

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